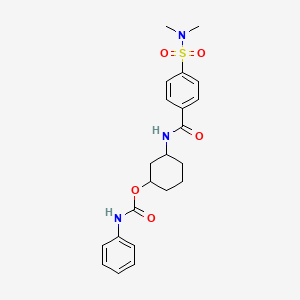

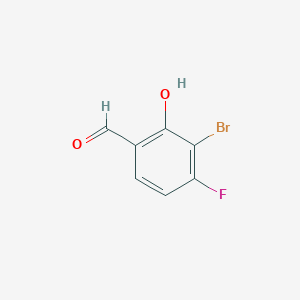

![molecular formula C20H16ClN3OS B2374063 N-苄基-2-[6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-3-基]乙酰胺 CAS No. 897457-74-8](/img/structure/B2374063.png)

N-苄基-2-[6-(4-氯苯基)咪唑并[2,1-b][1,3]噻唑-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide” is a chemical compound . It is an imidazothiazole derivative .

Synthesis Analysis

The synthesis of this compound involves the condensation of hydrazines with α,β-ethylenic ketones . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound includes a planar imidazo[2,1-b][1,3]thiazole moiety . The 4-methylbenzyl and chlorophenyl rings are inclined to this planar moiety . More details about the molecular structure can be found in the referenced papers .科学研究应用

在癌症研究中的细胞毒活性

具有咪唑并[2,1-b]噻唑骨架的化合物,例如目标化合物,已被合成并测试了其对人癌细胞系的细胞毒性。例如,一种相关化合物显示出作为对 MDA-MB-231 癌细胞系的抑制剂的潜力,并且与其他细胞系相比表现出更高的选择性 (Ding 等,2012)。

结构分析

已经对类似化合物的结构方面进行了研究。例如,已经检查了此类化合物中噻唑和咪唑环之间的二面角,这对于了解它们的分子性质和潜在相互作用至关重要 (Akkurt 等,2010)。

抑制 α-葡萄糖苷酶

已经评估了该类别中的某些化合物对 α-葡萄糖苷酶的抑制活性。这在糖尿病研究中很重要,因为 α-葡萄糖苷酶抑制剂可以帮助调节血糖水平 (Koppireddi 等,2014)。

抗肿瘤活性

类似化合物的合成和抗肿瘤活性的评价一直是人们感兴趣的课题。这些化合物,包括苯并噻唑的衍生物,对某些癌细胞系表现出相当大的抗癌活性 (Yurttaş 等,2015)。

光伏效率和配体-蛋白质相互作用

还对苯并噻唑啉酮乙酰胺类似物的光化学和热化学性质进行了研究,包括它们在染料敏化太阳能电池中的效率。此外,已经进行了分子对接研究以了解它们与某些酶的结合相互作用 (Mary 等,2020)。

衍生物的合成和抗癌活性

合成了一系列咪唑并[2,1-b][1,3,4]噻二唑的衍生物,包括具有 4-氯苯基的衍生物,并评估了它们对各种癌细胞系的抗癌活性 (Singh 和 Kaur,2019)。

作为表皮生长因子受体抑制剂的潜力

已经合成了与目标化合物相关的新型苯并[4,5]咪唑并[2,1-b]噻唑衍生物,并作为潜在的表皮生长因子受体抑制剂进行了评估,对特定的细胞系表现出显着的抗肿瘤活性 (Deng 等,2019)。

作用机制

Target of Action

It’s known that similar imidazo[2,1-b]thiazole derivatives have been found to stimulate the human constitutive androstane receptor (car) nuclear translocation .

Mode of Action

For instance, some derivatives have been found to stimulate nuclear translocation of receptors, which can lead to changes in gene expression .

Biochemical Pathways

It’s known that similar compounds can affect a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to display broad-spectrum antiproliferative activity against various cancer cell lines .

未来方向

This compound represents a new useful fluorescent probe for visualization of activated microglia and PBR . It could be used in the development of high affinity and selective fluorescent ligands based on the imidazopyridine chemical structure suitable for in vitro, ex vivo, and in vivo applications .

生化分析

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of thiazole derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of thiazole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3OS/c21-16-8-6-15(7-9-16)18-12-24-17(13-26-20(24)23-18)10-19(25)22-11-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMIPUDVOKNWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

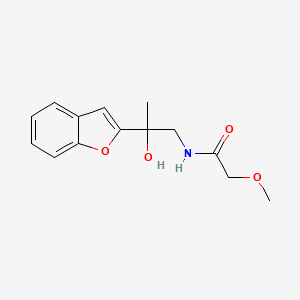

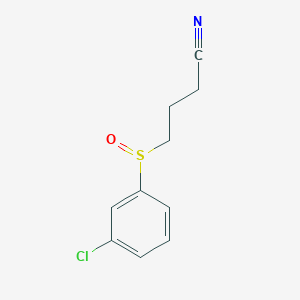

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)

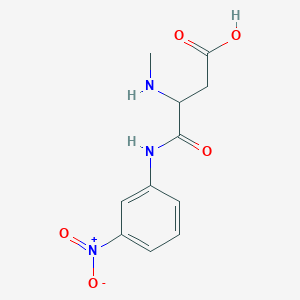

![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)

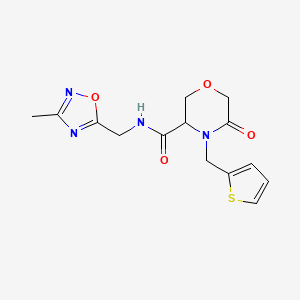

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)

![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)

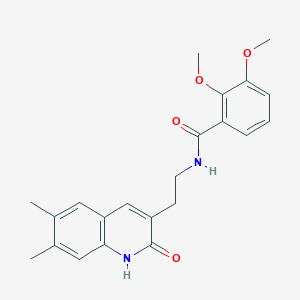

![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)

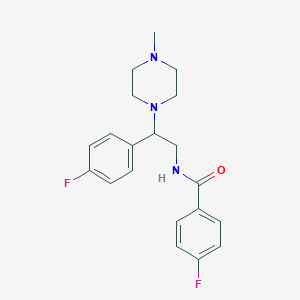

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)